molecular formula C16H13NO2 B14016411 1-(2-methylbenzoyl)-3H-indol-2-one CAS No. 68770-75-2

1-(2-methylbenzoyl)-3H-indol-2-one

Cat. No.: B14016411
CAS No.: 68770-75-2
M. Wt: 251.28 g/mol
InChI Key: SHEQHRFDNUVQSI-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoyl group attached to the indole core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-3H-indol-2-one typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation, where indole reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    EAS: Substituted indole derivatives with various functional groups.

    Reduction: 1-(2-methylbenzyl)-3H-indol-2-one.

    Oxidation: 1-(2-carboxybenzoyl)-3H-indol-2-one.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The benzoyl group can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-3H-indol-2-one: Lacks the methyl group on the benzoyl ring, which can affect its reactivity and biological activity.

    1-(4-methylbenzoyl)-3H-indol-2-one: The methyl group is positioned differently, which can influence its chemical properties and interactions with biological targets.

    1-(2-methylbenzoyl)-3H-indole:

Uniqueness

1-(2-methylbenzoyl)-3H-indol-2-one is unique due to the specific positioning of the methyl group on the benzoyl ring and the presence of the carbonyl group.

Properties

CAS No.

68770-75-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(2-methylbenzoyl)-3H-indol-2-one

InChI

InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)16(19)17-14-9-5-3-7-12(14)10-15(17)18/h2-9H,10H2,1H3

InChI Key

SHEQHRFDNUVQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=O)CC3=CC=CC=C32

Origin of Product

United States

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